molecular formula C10H8Cl2O4 B1364297 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid CAS No. 812642-69-6

2-(2,6-Dichloro-4-formylphenoxy)propanoic acid

Cat. No. B1364297
CAS RN: 812642-69-6
M. Wt: 263.07 g/mol
InChI Key: OHRIXVQLDRUTQY-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-4-formylphenoxy)propanoic acid (CAS Number: 812642-69-6) is an organic compound with a molecular weight of 263.08 . It is a solid at room temperature . This compound holds significant promise within various fields of research and industry due to its unique structural and physicochemical properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8Cl2O4/c1-5(10(14)15)16-9-7(11)2-6(4-13)3-8(9)12/h2-5H,1H3,(H,14,15) . It contains total 24 bond(s); 16 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 aldehyde(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 263.08 .

Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

Phloretic acid, a compound similar to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, has been explored as a renewable alternative to phenol for introducing phenolic functionalities in molecules. This is significant in the synthesis of polybenzoxazine, where it enhances the reactivity of molecules towards benzoxazine ring formation. Such developments in material science indicate the potential of related compounds like this compound in creating sustainable and efficient materials (Trejo-Machin et al., 2017).

Photochemical Behavior and Decomposition Products

Studies on the photochemical behavior of dichlorprop, a compound closely related to this compound, have revealed complex interactions under various conditions. The formation of multiple photoproducts, including 2-chlorophenol and 4-chlorophenol, suggests potential pathways and environmental implications for similar compounds like this compound (Meunier et al., 2002).

Hydrogen Bonding and Structural Analysis

Research into the hydrogen bonding and structural properties of compounds like 2,6-dichloro-4-nitrophenol, which shares structural similarities with this compound, provides insights into the molecular interactions and potential applications in materials science. Understanding such interactions can inform the development of new compounds and materials (Majerz et al., 1997).

Biochemical Interactions and Biological Activity

Studies have shown that compounds structurally similar to this compound, such as 2-(4-Chloro-phenoxy)propanoic acid, interact with specific receptors in rat muscle, affecting chloride membrane conductance. This suggests potential biochemical applications or effects of this compound in similar biological systems (Carbonara et al., 2001).

Anti-inflammatory Potential

Compounds related to this compound have shown inhibitory effects on LPS-induced NO production in macrophage cells. This indicates potential anti-inflammatory applications for similar compounds, enriching the scope of pharmaceutical research (Ren et al., 2021).

Environmental Impact and Herbicide Analysis

The environmental impact of phenoxy acid herbicides, including compounds similar to this compound, has been evaluated. Studies focused on their absorption and excretion in biological systems suggest potential ecological implications and necessitate careful monitoring of such compounds (Manninen et al., 1986).

Analytical Methodology for Detection

Advanced analytical methods have been developed for detecting phenoxy herbicides in environmental samples, highlighting the importance of monitoring compounds like this compound. These methods ensure sensitive and accurate detection, critical for environmental safety and regulation (Nuhu et al., 2012).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2,6-dichloro-4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c1-5(10(14)15)16-9-7(11)2-6(4-13)3-8(9)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRIXVQLDRUTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391038
Record name 2-(2,6-dichloro-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

812642-69-6
Record name 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812642-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-dichloro-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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